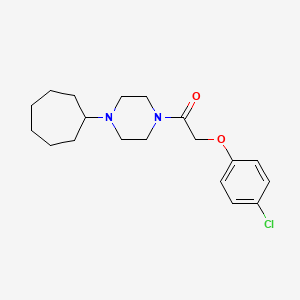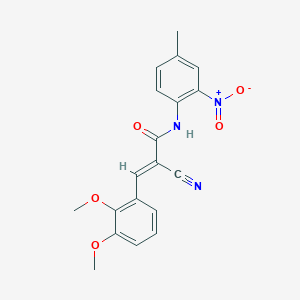![molecular formula C18H12Br2Cl2N2O3 B10891953 4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one](/img/structure/B10891953.png)
4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- This compound is a pyrazolone derivative with a complex structure. Let’s break it down:
- The central core is a pyrazolone ring (a five-membered heterocycle containing nitrogen atoms).
- It has two aromatic substituents: a 3,4-dichlorophenyl group and a 2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene group.
- The compound is also substituted with a methyl group at position 5.
- Its IUPAC name is quite a mouthful: 4-[(E)-(2,3-dibromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-(3,4-dichlorophenyl)-5-methyl-1H-pyrazol-3-one .
Métodos De Preparación
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may vary, but they would likely optimize yield, scalability, and cost-effectiveness.
Análisis De Reacciones Químicas
- Reactions it undergoes:
- Oxidation: Potentially via oxidative cleavage of the cyclohexadiene ring.
- Reduction: Reduction of the carbonyl group to form the corresponding alcohol.
- Substitution: Halogenation reactions (e.g., bromination) due to the presence of bromine atoms.
- Common reagents and conditions:
- Bromine or NBS for bromination.
- Reducing agents (e.g., NaBH₄) for reduction.
- Acidic or basic conditions for cyclization.
- Major products:
- Reduction would yield the corresponding alcohol.
- Bromination would introduce bromine atoms at specific positions.
Aplicaciones Científicas De Investigación
- Limited information is available, but potential applications include:
- Medicinal chemistry: Investigating its pharmacological properties.
- Agrochemicals: Pesticides or herbicides.
- Material science: As a building block for novel materials.
Mecanismo De Acción
- Unfortunately, specific details about its mechanism of action are not well-documented. Further research is needed.
- Molecular targets and pathways remain elusive.
Comparación Con Compuestos Similares
- Similar compounds are scarce in the literature due to its unique structure.
- you might explore related pyrazolone derivatives or compounds with similar aromatic substituents.
Propiedades
Fórmula molecular |
C18H12Br2Cl2N2O3 |
|---|---|
Peso molecular |
535.0 g/mol |
Nombre IUPAC |
(4E)-4-[(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(3,4-dichlorophenyl)-5-methylpyrazol-3-one |
InChI |
InChI=1S/C18H12Br2Cl2N2O3/c1-8-11(5-9-6-14(27-2)17(25)16(20)15(9)19)18(26)24(23-8)10-3-4-12(21)13(22)7-10/h3-7,25H,1-2H3/b11-5+ |
Clave InChI |
JNMSPKNQIRWHBH-VZUCSPMQSA-N |
SMILES isomérico |
CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2Br)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
SMILES canónico |
CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2Br)Br)O)OC)C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B10891874.png)
![9-ethyl-8-methyl-2-(1-methyl-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10891882.png)
![9-methyl-3-[(E)-{2-[3-(trifluoromethyl)phenyl]hydrazinylidene}methyl]-9H-carbazole](/img/structure/B10891888.png)
![1-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}-3-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B10891894.png)
![N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B10891907.png)
![N-(4,5-Dimethyl-2-thiazolyl)-3-methyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10891914.png)
![3-[1-(2-chloro-4-fluorobenzyl)-1H-1,2,4-triazol-3-yl]-2-sulfanylquinazolin-4(3H)-one](/img/structure/B10891920.png)


![N-(3-chloro-4-fluorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10891946.png)
![4-chloro-1-ethyl-N-[2-(propan-2-yl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B10891950.png)
![2-[[(E)-2-cyano-3-(3-phenoxyphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B10891961.png)
![Azepan-1-yl{5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-yl}methanone](/img/structure/B10891965.png)
